molecular formula C12H5Br3N2 B12578022 3,5,8-Tribromo-1,10-phenanthroline CAS No. 202601-20-5

3,5,8-Tribromo-1,10-phenanthroline

Cat. No.: B12578022
CAS No.: 202601-20-5
M. Wt: 416.89 g/mol
InChI Key: YUXPXZRZVBBCLX-UHFFFAOYSA-N
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Description

3,5,8-Tribromo-1,10-phenanthroline (CAS: 202601-20-5) is a halogenated derivative of 1,10-phenanthroline, a heterocyclic ligand widely used in coordination chemistry and materials science. The compound features bromine substituents at the 3rd, 5th, and 8th positions of the phenanthroline backbone. Its synthesis involves bromination of 1,10-phenanthroline using bromine in the presence of thionyl chloride (SOCl₂), achieving moderate efficiency . The bromination pattern enhances electron-withdrawing properties, influencing its redox behavior and metal-binding capabilities .

Properties

CAS No.

202601-20-5

Molecular Formula

C12H5Br3N2

Molecular Weight

416.89 g/mol

IUPAC Name

3,5,8-tribromo-1,10-phenanthroline

InChI

InChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H

InChI Key

YUXPXZRZVBBCLX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. A novel and efficient method uses sulfur dichloride (SCl2) as a catalyst. The reaction is carried out in the presence of pyridine, yielding the desired brominated product . This method is preferred over traditional multi-step processes due to its simplicity and higher yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sulfur dichloride as a catalyst suggests potential scalability for industrial applications. The process’s efficiency and reduced environmental impact make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Tribromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield various substituted phenanthroline derivatives.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 3,5,8-Tribromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to intercalation or cleavage. The compound’s bromine atoms enhance its reactivity and binding affinity, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Brominated Phenanthrolines

Key Observations:
  • Synthetic Efficiency : Tetrabrominated derivatives (e.g., 3,5,6,8-tetrabromo) require harsher conditions and exhibit lower yields (52%) compared to tribrominated analogs .
  • Substituent Effects : The 3,5,8-tribromo derivative balances steric hindrance and electronic effects, enabling versatile coordination chemistry, whereas tetrabromo derivatives may face solubility challenges .

Electrochemical and Reactivity Profiles

Brominated phenanthrolines exhibit distinct redox potentials and substitution reactivities:

Electrochemical Behavior:
  • 3,5,8-Tribromo-1,10-phenanthroline : Bromine substituents lower the HOMO energy, enhancing oxidative stability. Cyclic voltammetry shows irreversible oxidation peaks due to bromide loss .
  • 3,8-Dibromo-1,10-phenanthroline : Exhibits reversible redox behavior, making it suitable for electrochemical sensors .
  • 3-Bromo-1,10-phenanthroline : Less electron-withdrawing, enabling easier functionalization via cross-coupling reactions .
Substitution Reactivity:
  • The 3,5,8-tribromo derivative undergoes selective substitution at the 5-position under mild conditions, whereas 3,8-dibromo derivatives react preferentially at the 3-position .

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